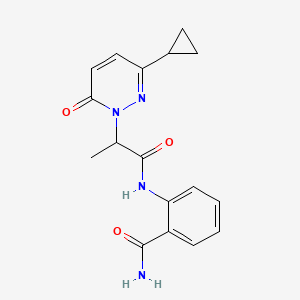

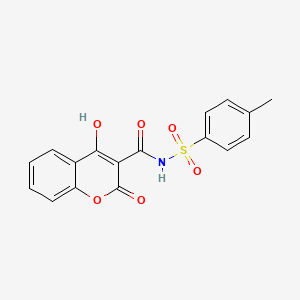

4-hydroxy-N-(4-methylbenzenesulfonyl)-2-oxo-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of 4-hydroxy-2-quinolones . 4-Hydroxy-2-quinolones are organic compounds that have shown interesting pharmaceutical and biological activities, making them valuable in drug research and development .

Synthesis Analysis

The synthesis of 4-hydroxy-2-quinolones and their analogs has been a topic of interest in recent years . These compounds are often synthesized through a series of complex reactions, including extraction, chromatographic separation, and final crystallization .Molecular Structure Analysis

The molecular structure of this compound is likely complex, with multiple chiral centers and a cyclic nature. The unique amino acid, Bmt, plays a pivotal role in the structure, contributing to the overall conformation of the molecule .Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of these compounds are intricate, given the molecule’s complexity . The correlation of Bmt to dihydro-MeBmt through chemical transformation is a key step in confirming the structure of the novel amino acid .Scientific Research Applications

Environmental Management and Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) are critical for degrading recalcitrant compounds in the environment. Compounds like 4-hydroxy-N-(4-methylbenzenesulfonyl)-2-oxo-2H-chromene-3-carboxamide, by virtue of their chemical structure, may undergo various degradation pathways and interact with environmental pollutants. A study highlights the degradation of acetaminophen (ACT) in aqueous media using AOPs, detailing by-products and their biotoxicity, which could be relevant for understanding the environmental fate of similar compounds (Qutob et al., 2022).

Role in Biological Processes

The study of compounds like this compound can also extend to understanding cellular processes and stress responses. For example, research on 4-hydroxynonenal, a bioactive marker, sheds light on biological activities and methods for identification in cells, suggesting the importance of such compounds in signaling, oxidative stress response, and more (Žarković, 2003).

Biotechnological Applications

In biotechnology, hydroxycinnamic acids and their derivatives play a crucial role due to their antioxidant properties and potential as precursors for valuable chemicals. These applications range from the production of biodegradable polymers to serving as feedstocks for green chemistry. Understanding the chemical pathways and biological activities of specific compounds like this compound can lead to innovations in material science and bioprocessing (Gao, Ma, & Xu, 2011).

Antioxidant Activity and Health Applications

Research into the antioxidant properties of compounds related to this compound can provide insights into their potential health benefits, including roles in preventing or mitigating oxidative stress-related diseases. Studies on hydroxycinnamic acids reveal structure-activity relationships that inform the design of more potent antioxidant molecules (Razzaghi-Asl et al., 2013).

Mechanism of Action

Properties

IUPAC Name |

4-hydroxy-N-(4-methylphenyl)sulfonyl-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO6S/c1-10-6-8-11(9-7-10)25(22,23)18-16(20)14-15(19)12-4-2-3-5-13(12)24-17(14)21/h2-9,19H,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYAIMTPQKHAJGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=C(C3=CC=CC=C3OC2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 2,8-diazaspiro[4.6]undecane-2-carboxylate hydrochloride](/img/structure/B2779988.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2779989.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide](/img/structure/B2779991.png)

![2-(3,4-dimethoxyphenyl)-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2779994.png)